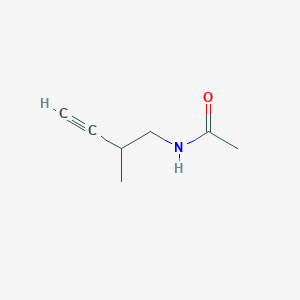
N-(2-methylbut-3-ynyl)acetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of N-(2-methylbut-3-ynyl)acetamide is 125.17 . The IUPAC name is N-(1,1-dimethyl-2-propynyl)acetamide . The InChI code is 1S/C7H11NO/c1-5-7(3,4)8-6(2)9/h1H,2-4H3,(H,8,9) .Physical And Chemical Properties Analysis
N-(2-methylbut-3-ynyl)acetamide is a powder at room temperature . It has a melting point of 102-106 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Acetamide derivatives are synthesized for various applications, including as muscarinic agonists, showcasing their potential in biochemical applications. For example, substituted N-(silatran-1-ylmethyl)acetamides demonstrate partial muscarinic agonist activity, indicating their potential for binding to cholinoreceptors in ileal smooth muscle (Pukhalskaya et al., 2010).
- Another study focused on the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, highlighting the compound's structural characterization through various spectroscopic analyses (Durgadas et al., 2013).
Biological and Photovoltaic Applications
- Research on bioactive benzothiazolinone acetamide analogs has shown their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and binding affinity with Cyclooxygenase 1 (COX1), suggesting their utility in dye-sensitized solar cells (DSSCs) and as ligands for biological targets (Mary et al., 2020).
Anticancer Activity
- The synthesis and biological evaluation of thiazole derivatives as anticancer agents have been explored, with certain compounds showing high selectivity against human lung adenocarcinoma cells. This research points to the therapeutic potential of acetamide derivatives in cancer treatment (Evren et al., 2019).
Thermodynamic Properties
- An extensive thermodynamic study of acetamide and its derivatives provided insights into their phase behavior, vapor pressures, and heat capacities. These findings contribute to a deeper understanding of the physical properties of acetamide derivatives, which is essential for their application in various industrial processes (Štejfa et al., 2020).
Synthesis Methods and Chemical Properties
- Studies on the synthesis and characterization of various acetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, highlight the importance of understanding the chemical properties and synthesis routes of these compounds for their application in medicinal chemistry and material science (Zhong-cheng & Shu, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that amides, in general, can interact with various proteins and enzymes in the body .
Mode of Action
Amides are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Amides can potentially influence a variety of biochemical pathways due to their ability to interact with numerous proteins and enzymes .
Pharmacokinetics
Amides, in general, are known to have diverse pharmacokinetic properties depending on their structure and the presence of functional groups .
Result of Action
The interaction of amides with proteins and enzymes can lead to changes in cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methylbut-3-ynyl)acetamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
N-(2-methylbut-3-ynyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-6(2)5-8-7(3)9/h1,6H,5H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNTVVDLCXKBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbut-3-ynyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)
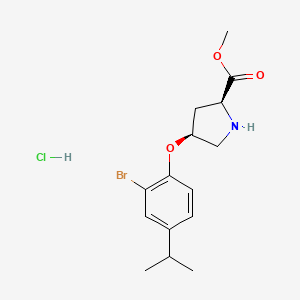
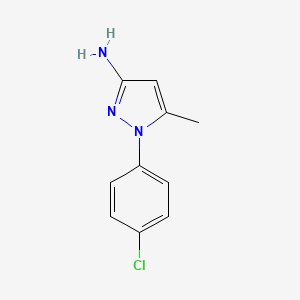
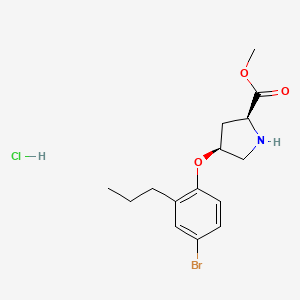

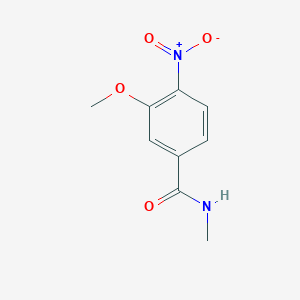

![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)
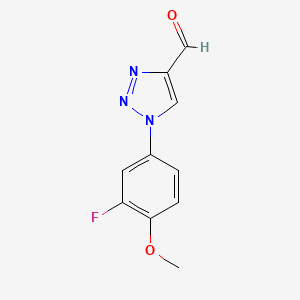


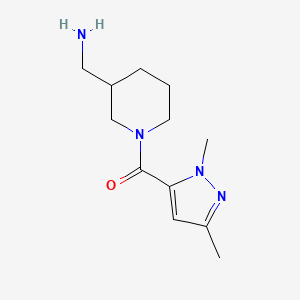
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)